molecular formula C10H21NO B13177686 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol

Cat. No.: B13177686
M. Wt: 171.28 g/mol
InChI Key: ICXSVNCNXXFRMC-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol is a complex organic compound with a unique structure that includes both cyclobutane and amino alcohol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the reaction of 2-methylcyclobutanone with an appropriate amine under reductive amination conditions. This process may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino alcohol group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-amine
  • 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-thiol

Uniqueness

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol is unique due to its combination of cyclobutane and amino alcohol functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structural features also enable specific interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol

InChI

InChI=1S/C10H21NO/c1-4-9(3,7-11)10(12)6-5-8(10)2/h8,12H,4-7,11H2,1-3H3

InChI Key

ICXSVNCNXXFRMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CCC1C)O

Origin of Product

United States

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